molecular formula C18H21ClFNO4S B3040767 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 239086-20-5

4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B3040767
CAS No.: 239086-20-5
M. Wt: 401.9 g/mol
InChI Key: COFUGEOFQPKSAS-UHFFFAOYSA-N
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Description

4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with chloro, diethoxyethyl, and fluorophenyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Diethoxyethyl Group: This step may involve alkylation reactions using diethoxyethane and a suitable base.

    Incorporation of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce new functional groups.

Scientific Research Applications

4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent, particularly in antimicrobial or anticancer therapies.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This compound may interact with molecular targets such as enzymes or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,2-diethoxyethyl)-N-(4-methylphenyl)benzenesulfonamide
  • 4-chloro-N-(2,2-diethoxyethyl)-N-(4-chlorophenyl)benzenesulfonamide
  • 4-chloro-N-(2,2-diethoxyethyl)-N-(4-bromophenyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorophenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFNO4S/c1-3-24-18(25-4-2)13-21(16-9-7-15(20)8-10-16)26(22,23)17-11-5-14(19)6-12-17/h5-12,18H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFUGEOFQPKSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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